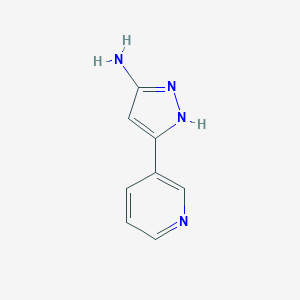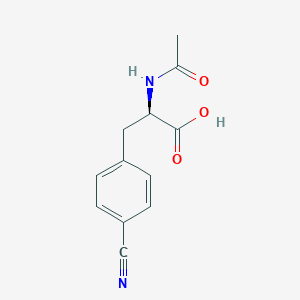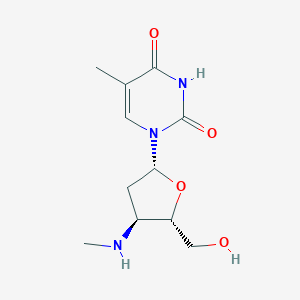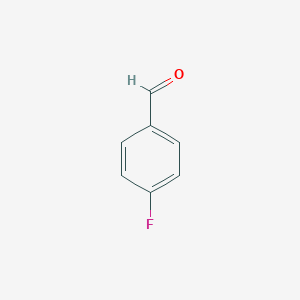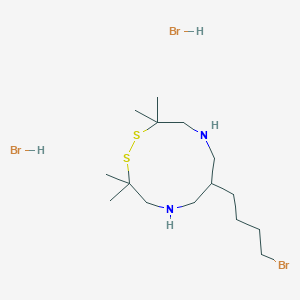
7-(4'-Bromobutyl)-3,3,11,11-tetramethyl-1,2-dithia-5,9-diazacycloundecane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-(4'-Bromobutyl)-3,3,11,11-tetramethyl-1,2-dithia-5,9-diazacycloundecane, also known as BBDTC, is a chemical compound that has gained attention in scientific research due to its unique properties. BBDTC is a cyclic sulfur-nitrogen compound that contains a macrocyclic ring structure. This compound is synthesized using a relatively simple method and has been used in various scientific research applications.
Mecanismo De Acción
7-(4'-Bromobutyl)-3,3,11,11-tetramethyl-1,2-dithia-5,9-diazacycloundecane functions as a chelating agent by forming a complex with metal ions. The macrocyclic ring structure of 7-(4'-Bromobutyl)-3,3,11,11-tetramethyl-1,2-dithia-5,9-diazacycloundecane allows it to bind to metal ions in a specific manner, forming a stable complex. This complex can then be used in various applications such as metal extraction or as a contrast agent for MRI.
Efectos Bioquímicos Y Fisiológicos
7-(4'-Bromobutyl)-3,3,11,11-tetramethyl-1,2-dithia-5,9-diazacycloundecane has been shown to have low toxicity and is not known to have any significant biochemical or physiological effects. However, it is important to note that 7-(4'-Bromobutyl)-3,3,11,11-tetramethyl-1,2-dithia-5,9-diazacycloundecane is a relatively new compound, and further research is needed to fully understand its effects on living organisms.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 7-(4'-Bromobutyl)-3,3,11,11-tetramethyl-1,2-dithia-5,9-diazacycloundecane in lab experiments is its high affinity for metal ions. This property makes it an excellent chelating agent for metal extraction and purification. 7-(4'-Bromobutyl)-3,3,11,11-tetramethyl-1,2-dithia-5,9-diazacycloundecane is also relatively easy to synthesize and purify, making it a cost-effective option for lab experiments. However, one limitation of using 7-(4'-Bromobutyl)-3,3,11,11-tetramethyl-1,2-dithia-5,9-diazacycloundecane is that it has not been extensively studied in living organisms, and its effects on human health are not fully understood.
Direcciones Futuras
There are several future directions for research on 7-(4'-Bromobutyl)-3,3,11,11-tetramethyl-1,2-dithia-5,9-diazacycloundecane. One area of research is the development of new materials for electronic devices using 7-(4'-Bromobutyl)-3,3,11,11-tetramethyl-1,2-dithia-5,9-diazacycloundecane as a precursor. 7-(4'-Bromobutyl)-3,3,11,11-tetramethyl-1,2-dithia-5,9-diazacycloundecane has been shown to have unique electronic properties, and its incorporation into electronic materials could lead to the development of new technologies. Another area of research is the use of 7-(4'-Bromobutyl)-3,3,11,11-tetramethyl-1,2-dithia-5,9-diazacycloundecane in the development of new contrast agents for MRI. 7-(4'-Bromobutyl)-3,3,11,11-tetramethyl-1,2-dithia-5,9-diazacycloundecane has a high affinity for metal ions, and its incorporation into contrast agents could improve the sensitivity and specificity of MRI. Finally, further research is needed to fully understand the biochemical and physiological effects of 7-(4'-Bromobutyl)-3,3,11,11-tetramethyl-1,2-dithia-5,9-diazacycloundecane on living organisms. This research could lead to the development of new applications for 7-(4'-Bromobutyl)-3,3,11,11-tetramethyl-1,2-dithia-5,9-diazacycloundecane in medicine and biotechnology.
Conclusion
In conclusion, 7-(4'-Bromobutyl)-3,3,11,11-tetramethyl-1,2-dithia-5,9-diazacycloundecane is a unique chemical compound that has gained attention in scientific research due to its high affinity for metal ions and unique properties. 7-(4'-Bromobutyl)-3,3,11,11-tetramethyl-1,2-dithia-5,9-diazacycloundecane has been used in various scientific research applications such as metal extraction, the development of contrast agents for MRI, and the synthesis of new materials for electronic devices. Further research is needed to fully understand the potential applications of 7-(4'-Bromobutyl)-3,3,11,11-tetramethyl-1,2-dithia-5,9-diazacycloundecane in medicine and biotechnology.
Métodos De Síntesis
7-(4'-Bromobutyl)-3,3,11,11-tetramethyl-1,2-dithia-5,9-diazacycloundecane is synthesized by reacting 1,2-diaminoethane with 1,4-dibromobutane in the presence of sulfur and a catalyst. The reaction forms a macrocyclic ring structure that contains both sulfur and nitrogen atoms. The resulting compound is purified using various techniques such as recrystallization and chromatography.
Aplicaciones Científicas De Investigación
7-(4'-Bromobutyl)-3,3,11,11-tetramethyl-1,2-dithia-5,9-diazacycloundecane has been used in various scientific research applications due to its unique properties. One of its most common uses is as a chelating agent for metal ions. 7-(4'-Bromobutyl)-3,3,11,11-tetramethyl-1,2-dithia-5,9-diazacycloundecane has a high affinity for metal ions such as copper, zinc, and nickel, and can be used to extract these ions from various sources. 7-(4'-Bromobutyl)-3,3,11,11-tetramethyl-1,2-dithia-5,9-diazacycloundecane has also been used in the development of contrast agents for magnetic resonance imaging (MRI) and in the synthesis of new materials for electronic devices.
Propiedades
Número CAS |
129915-24-8 |
|---|---|
Nombre del producto |
7-(4'-Bromobutyl)-3,3,11,11-tetramethyl-1,2-dithia-5,9-diazacycloundecane |
Fórmula molecular |
C15H33Br3N2S2 |
Peso molecular |
545.3 g/mol |
Nombre IUPAC |
7-(4-bromobutyl)-3,3,11,11-tetramethyl-1,2-dithia-5,9-diazacycloundecane;dihydrobromide |
InChI |
InChI=1S/C15H31BrN2S2.2BrH/c1-14(2)11-17-9-13(7-5-6-8-16)10-18-12-15(3,4)20-19-14;;/h13,17-18H,5-12H2,1-4H3;2*1H |
Clave InChI |
KMXRYUCLHHUOPY-UHFFFAOYSA-N |
SMILES |
CC1(CNCC(CNCC(SS1)(C)C)CCCCBr)C.Br.Br |
SMILES canónico |
CC1(CNCC(CNCC(SS1)(C)C)CCCCBr)C.Br.Br |
Otros números CAS |
129915-24-8 |
Sinónimos |
7-(4'-bromobutyl)-3,3,11,11-tetramethyl-1,2-dithia-5,9-diazacycloundecane 7-BBTDU |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



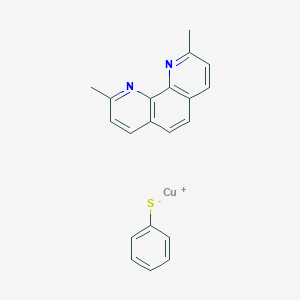
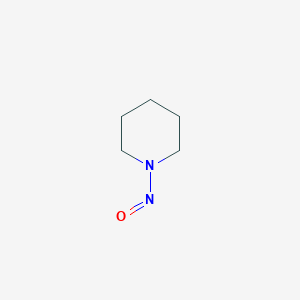
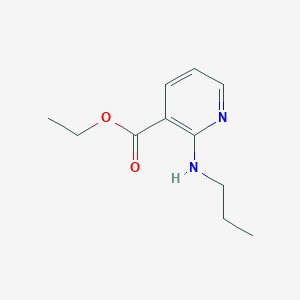
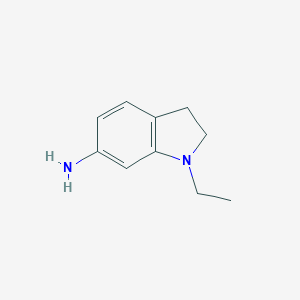
![2-Methylimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B137865.png)
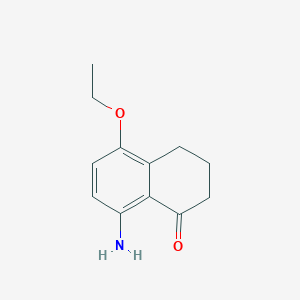
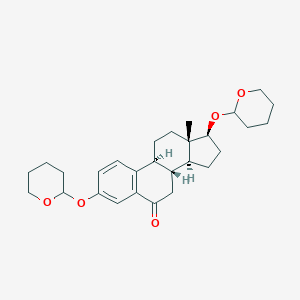
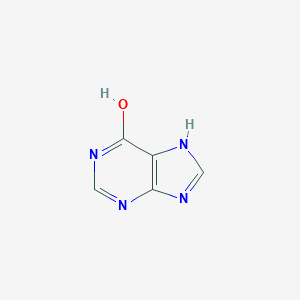
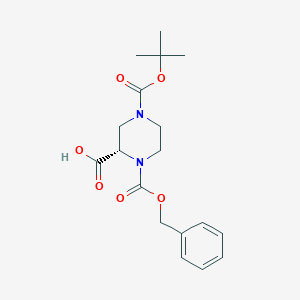
![2,3-Diazabicyclo[2.2.2]oct-5-ene-2-carbonitrile](/img/structure/B137879.png)
